molecular formula C28H24FN5O2 B2999045 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 922137-45-9

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide

Cat. No. B2999045
CAS RN: 922137-45-9
M. Wt: 481.531
InChI Key: ZTQQAKLLMASXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential therapeutic applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, one method involved N-1 benzylation of a precursor molecule to afford a related compound . Another patent describes a novel and efficient process with high yield for preparing a related compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . These studies provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve processes such as benzylation . These reactions are often carried out under specific conditions and may require the use of certain catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Information about these properties can often be inferred from the compound’s structure and the nature of its constituent atoms .

Scientific Research Applications

Anticancer Activity

Research on related compounds shows potential anticancer properties through various mechanisms. For instance, novel fluoro-substituted benzopyrans have demonstrated anti-lung cancer activity, suggesting that compounds with fluorobenzyl groups could exhibit similar anticancer effects (Hammam et al., 2005). Additionally, pyrazolo[3,4-d]pyrimidine analogues have been prepared as potent antitumor agents, highlighting the relevance of this scaffold in cancer research (Taylor & Patel, 1992). Pyrazolo[1,5-a]pyrimidines, for instance, have been identified as inhibitors of mycobacterial ATP synthase, suggesting a potential for anti-tuberculosis treatment, which might extend to broader antimicrobial and antitumor applications (Sutherland et al., 2022).

Neurological Applications

Compounds with similar structures have been synthesized for binding to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This highlights their potential application in neuroimaging and the study of neurodegenerative disorders (Damont et al., 2015).

Antioxidant and Anti-inflammatory Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. This suggests that compounds with similar structures may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Chkirate et al., 2019). Furthermore, thiazolo[3,2-a]pyrimidine derivatives have been synthesized with notable anti-inflammatory and antinociceptive activities, indicating potential therapeutic applications in inflammation and pain management (Alam et al., 2010).

Antimicrobial Activity

Novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown potent antimicrobial and anticancer activities. This underscores the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in developing agents with broad-spectrum biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is an intracellular enzyme found in various cell types, including the smooth muscle cells of blood vessels . It plays a crucial role in the NO-sGC-cGMP signaling pathway that helps regulate the cardiovascular system .

Mode of Action

The compound acts as a direct stimulator of sGC . It stimulates sGC and cGMP production independent of nitric oxide (NO) and enhances the effects of NO by stabilizing the NO-sGC binding . This mitigates the need for a functional NO-sGC-cGMP axis and thereby helps prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .

Biochemical Pathways

The compound’s action affects the NO-sGC-cGMP signaling pathway . The binding of NO to sGC catalyzes the synthesis of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), which mediates various physiological and tissue-protective effects . These effects include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .

Pharmacokinetics

It’s known that modifications to its structure have dramatically decreased its susceptibility to oxidative metabolism , resulting in a relatively long half-life and allowing for once-daily dosing .

Result of Action

The compound’s action results in the prevention of myocardial and vascular dysfunction associated with decreased sGC activity in heart failure . By stimulating sGC and enhancing the effects of NO, it helps maintain the functionality of the cardiovascular system .

Action Environment

Oxidative stress associated with cardiovascular disease is known to alter sgc, reducing its response to no . The compound’s ability to stimulate sGC in the absence of NO suggests that it may be effective even in environments with high oxidative stress .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its mechanism of action. Some compounds may have undesirable side effects or toxicities, which need to be carefully evaluated during the drug development process .

Future Directions

The development of new therapeutic agents is a dynamic field of research. Future directions may include the design and synthesis of new compounds with improved properties, the exploration of new therapeutic targets, and the development of new methods for drug delivery .

properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2/c29-24-14-8-7-13-22(24)18-33-19-31-26-23(28(33)36)17-32-34(26)16-15-30-27(35)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,17,19,25H,15-16,18H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQAKLLMASXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.